molecular formula C21H22N4O2 B2548032 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide CAS No. 946302-77-8

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide

Cat. No.: B2548032
CAS No.: 946302-77-8
M. Wt: 362.433
InChI Key: PGHRQPCNCLLNDV-UHFFFAOYSA-N
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Description

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide is an organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a methoxy group and a methyl group, linked to an aniline derivative, which is further connected to a phenylpropanamide moiety. The combination of these functional groups imparts distinct chemical properties and biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors such as 2-methyl-4,6-dichloropyrimidine with methanol in the presence of a base to introduce the methoxy group.

    Amination reaction: The methoxy-substituted pyrimidine is then reacted with 4-aminophenylamine to form the intermediate N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)amine.

    Amidation reaction: Finally, the intermediate is coupled with 3-phenylpropanoic acid or its derivatives under suitable conditions (e.g., using coupling reagents like EDCI or DCC) to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, use of automated reactors, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the amide group or the pyrimidine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of iron or aluminum chloride as a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

  • N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide
  • N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide

Comparison:

  • N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide is unique due to its phenylpropanamide moiety, which may confer distinct biological activities compared to its analogs.
  • N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide features an isobutyramide group, which may affect its solubility and reactivity.
  • N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide contains a naphthalene ring, potentially altering its interaction with biological targets and its pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-15-22-19(14-21(23-15)27-2)24-17-9-11-18(12-10-17)25-20(26)13-8-16-6-4-3-5-7-16/h3-7,9-12,14H,8,13H2,1-2H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHRQPCNCLLNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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